2-Butene, 1,2-dibromo-, (Z)- 2-Butene, 1,2-dibromo-, (Z)-
Brand Name: Vulcanchem
CAS No.: 79629-38-2
VCID: VC18309902
InChI: InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2-
SMILES:
Molecular Formula: C4H6Br2
Molecular Weight: 213.90 g/mol

2-Butene, 1,2-dibromo-, (Z)-

CAS No.: 79629-38-2

Cat. No.: VC18309902

Molecular Formula: C4H6Br2

Molecular Weight: 213.90 g/mol

* For research use only. Not for human or veterinary use.

2-Butene, 1,2-dibromo-, (Z)- - 79629-38-2

Specification

CAS No. 79629-38-2
Molecular Formula C4H6Br2
Molecular Weight 213.90 g/mol
IUPAC Name (Z)-1,2-dibromobut-2-ene
Standard InChI InChI=1S/C4H6Br2/c1-2-4(6)3-5/h2H,3H2,1H3/b4-2-
Standard InChI Key VFPLAXWLJIGINL-RQOWECAXSA-N
Isomeric SMILES C/C=C(/CBr)\Br
Canonical SMILES CC=C(CBr)Br

Introduction

Chemical Identity and Nomenclature

(Z)-1,2-Dibromobut-2-ene is systematically named according to IUPAC guidelines as (2Z)-1,2-dibromobut-2-ene, reflecting the positions of the bromine atoms and the geometry of the double bond . The "Z" designation indicates that the higher-priority substituents (bromine atoms) on the double-bonded carbons are on the same side. Alternative designations include 1,2-dibromo-2-butene (cis) and (Z)-1,2-dibromo-2-butene .

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number20629-39-4 (primary), 79629-38-2
Molecular FormulaC₄H₆Br₂
Molecular Weight213.90 g/mol
SMILES NotationCC=C(CBr)Br
InChIKeyVFPLAXWLJIGINL-RQOWECAXSA-N

The compound’s PubChem CID is 54389492 , while its Wikidata entry (Q82646521) facilitates cross-referencing in chemical databases .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most common route involves bromination of but-2-ene using molecular bromine (Br₂) in an inert solvent such as carbon tetrachloride . The reaction proceeds via electrophilic addition, with the stereochemical outcome controlled by reaction temperature and solvent polarity. For example, at -15°C in dichloromethane, the Z isomer predominates due to kinetic control .

Representative Reaction:

CH₂=CHCH₂CH₃+Br₂CCl₄, -15°C(Z)-BrCH₂CHBrCH₂CH₃\text{CH₂=CHCH₂CH₃} + \text{Br₂} \xrightarrow{\text{CCl₄, -15°C}} \text{(Z)-BrCH₂CHBrCH₂CH₃}

Industrial Production

Industrial processes optimize for yield and purity through continuous-flow systems. A patented method for related dibromoalkenes employs vacuum distillation to isolate the Z isomer, achieving >99% purity . Critical parameters include:

  • Temperature: -15°C to 20°C

  • Solvent: Dichloromethane or ethyl acetate

  • Reaction Time: 0.5–20 hours

Physicochemical Properties

Table 2: Physical Properties

PropertyValue/DescriptionSource
State at 20°CLiquid (predicted)
Boiling PointNot reported
Density~2.01 g/cm³ (estimated)
SolubilityInsoluble in water; soluble in organic solvents

Collision cross-section (CCS) data from ion mobility spectrometry predicts values of 133.2 Ų for [M+H]⁺ and 132.8 Ų for [M-H]⁻ . These metrics aid in mass spectrometry-based identification.

Chemical Reactivity and Applications

Substitution Reactions

The bromine atoms undergo nucleophilic substitution with reagents like NaOH, yielding diols or ethers. For example:

(Z)-C₄H₆Br₂+2NaOH(Z)-C₄H₆(OH)₂+2NaBr\text{(Z)-C₄H₆Br₂} + 2\text{NaOH} \rightarrow \text{(Z)-C₄H₆(OH)₂} + 2\text{NaBr}

Elimination Reactions

Treatment with strong bases (e.g., KOtBu) induces dehydrohalogenation to form 1,3-butadiene:

(Z)-C₄H₆Br₂+2KOtBuCH₂=CHCH=CH₂+2KBr+2H₂O\text{(Z)-C₄H₆Br₂} + 2\text{KOtBu} \rightarrow \text{CH₂=CHCH=CH₂} + 2\text{KBr} + 2\text{H₂O}

Addition Reactions

The double bond participates in electrophilic additions. For instance, reaction with HBr yields 1,2,3-tribromobutane:

(Z)-C₄H₆Br₂+HBrC₄H₇Br₃\text{(Z)-C₄H₆Br₂} + \text{HBr} \rightarrow \text{C₄H₇Br₃}

Analytical Characterization

Table 3: Spectroscopic Signatures

TechniquePredicted DataSource
Mass Spectrometrym/z 212.89 ([M+H]⁺)
¹H NMR (CDCl₃)δ 5.85 (dt, J=8.4 Hz, 1H), δ 4.12 (m, 2H)
¹³C NMRδ 128.5 (C=C), δ 55.3 (C-Br)

Infrared spectroscopy would show characteristic C-Br stretches at 550–650 cm⁻¹ and C=C stretches at 1620–1680 cm⁻¹ .

Industrial and Research Significance

This compound serves as a precursor in pharmaceutical synthesis, particularly for antihypertensive agents like aliskiren . Its stereochemistry is critical in diastereoselective reactions, where the Z configuration directs subsequent bond formations . Recent patents highlight its role in synthesizing chiral intermediates through Suzuki-Miyaura couplings .

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